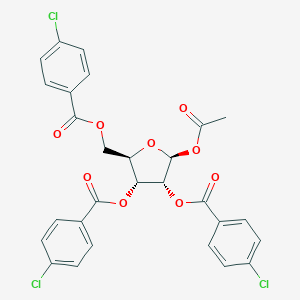

1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4R,5S)-5-acetyloxy-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21Cl3O9/c1-15(32)37-28-24(40-27(35)18-6-12-21(31)13-7-18)23(39-26(34)17-4-10-20(30)11-5-17)22(38-28)14-36-25(33)16-2-8-19(29)9-3-16/h2-13,22-24,28H,14H2,1H3/t22-,23-,24-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWENFUAUZHQOQD-CBUXHAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21Cl3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439491 | |

| Record name | 1-O-Acetyl-2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144084-01-5 | |

| Record name | 1-O-Acetyl-2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose: A Key Intermediate in Nucleoside Analogue Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, nucleoside analogues represent a cornerstone of antiviral and anticancer therapies. Their efficacy hinges on their ability to mimic endogenous nucleosides, thereby interfering with nucleic acid replication and other vital cellular processes. The synthesis of these potent therapeutic agents is a complex endeavor, demanding precise control over stereochemistry and the strategic use of protecting groups. Central to this synthetic challenge is the availability of versatile and highly functionalized sugar precursors.

This technical guide provides a comprehensive overview of 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose, a pivotal intermediate in the synthesis of a wide array of nucleoside analogues. We will delve into its chemical and physical properties, provide a detailed, field-proven protocol for its synthesis and purification, explore its applications in drug development with a focus on the mechanistic principles of glycosylation, and discuss the analytical techniques essential for its characterization. This guide is intended to serve as a valuable resource for researchers and scientists actively engaged in the design and synthesis of novel nucleoside-based therapeutics.

Physicochemical Properties

This compound is a white solid at room temperature.[1][2] The presence of the three 4-chlorobenzoyl groups significantly influences its physical properties, rendering it highly soluble in common organic solvents such as dichloromethane and ethyl acetate, which is advantageous for its use in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 144084-01-5 | [1] |

| Molecular Formula | C₂₈H₂₁Cl₃O₉ | [1] |

| Molecular Weight | 607.82 g/mol | [1] |

| Melting Point | 142-143 °C | [1] |

| Appearance | White Solid | [1] |

| Solubility | Dichloromethane, Ethyl Acetate | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound from D-ribose is a well-established multi-step process. The following protocol is a representative example, drawing upon established methodologies for the synthesis of acylated ribofuranose derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Diagram of the Synthesis Workflow:

Caption: A three-step synthesis of the target compound from D-ribose.

Step 1: Protection of the Anomeric Carbon - Synthesis of Methyl-β-D-ribofuranoside

-

Principle: The initial step involves the protection of the anomeric carbon of D-ribose as a methyl glycoside. This prevents the formation of a complex mixture of furanose and pyranose anomers in the subsequent steps and directs the synthesis towards the desired β-anomer. The reaction is typically catalyzed by an acid.

-

Experimental Protocol:

-

Suspend D-ribose in methanol.

-

Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

-

Stir the reaction mixture at room temperature until the D-ribose has completely dissolved and TLC analysis indicates the formation of the methyl ribofuranoside.

-

Neutralize the reaction with a base (e.g., sodium bicarbonate) and concentrate under reduced pressure to obtain the crude methyl-β-D-ribofuranoside.

-

Step 2: Chlorobenzoylation of Hydroxyl Groups

-

Principle: The free hydroxyl groups at the C2, C3, and C5 positions of the methyl ribofuranoside are acylated using 4-chlorobenzoyl chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction and to catalyze the acylation. The 4-chlorobenzoyl groups serve as robust protecting groups that are stable to a wide range of reaction conditions and can also enhance the crystallinity of the product, facilitating purification.

-

Experimental Protocol:

-

Dissolve the crude methyl-β-D-ribofuranoside in pyridine.

-

Cool the solution in an ice bath.

-

Add 4-chlorobenzoyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude Methyl-2,3,5-tri-O-(4-chlorobenzoyl)-β-D-ribofuranoside.

-

Step 3: Acetylation of the Anomeric Position

-

Principle: The final step involves the replacement of the anomeric methyl group with an acetyl group. This is achieved by acetolysis using a mixture of acetic anhydride and acetic acid with a catalytic amount of sulfuric acid. The acetyl group at the anomeric position is a good leaving group, which is crucial for the subsequent glycosylation reaction.

-

Experimental Protocol:

-

Dissolve the chlorobenzoylated intermediate in a mixture of acetic anhydride and glacial acetic acid.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Stir the reaction at low temperature until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture into ice-water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Applications in Drug Development: The Gateway to Nucleoside Analogues

The primary and most significant application of this compound is its role as a key glycosyl donor in the synthesis of nucleoside analogues.[1][2] The presence of the electron-withdrawing 4-chlorobenzoyl groups can influence the reactivity of the ribose moiety and the stereochemical outcome of the glycosylation reaction.

The Vorbrüggen Glycosylation: A Powerful Tool for C-N Bond Formation

The most common method for coupling the acylated ribose with a nucleobase is the Vorbrüggen glycosylation. This reaction typically involves the use of a silylated nucleobase and a Lewis acid catalyst.

Diagram of the Vorbrüggen Glycosylation Mechanism:

Caption: The mechanism of the Vorbrüggen glycosylation reaction.

-

Mechanism:

-

The Lewis acid activates the ribose derivative by coordinating to the anomeric acetyl group, facilitating its departure.

-

An adjacent 4-chlorobenzoyl group participates in the formation of a resonance-stabilized acyloxonium ion intermediate. This neighboring group participation is crucial for controlling the stereochemistry at the anomeric center, leading predominantly to the formation of the β-nucleoside.

-

The silylated nucleobase then attacks the anomeric carbon from the opposite face of the acyloxonium ring, resulting in the formation of the desired β-glycosidic bond.

-

Subsequent deprotection of the 4-chlorobenzoyl groups yields the final nucleoside analogue.

-

A notable example of its application is in the synthesis of Clitocine.[1][2]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of this compound. A combination of spectroscopic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for the anomeric proton (H-1) as a doublet in the range of δ 6.0-6.5 ppm. The protons of the ribose ring will appear in the δ 4.0-6.0 ppm region, and the aromatic protons of the 4-chlorobenzoyl groups will be observed as doublets in the δ 7.4-8.1 ppm range. A singlet corresponding to the acetyl methyl group should be present around δ 2.1 ppm. The coupling constants between the ribose protons can be used to confirm the β-configuration. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for the anomeric carbon (C-1) around δ 95-100 ppm. The other ribose carbons will resonate in the δ 60-80 ppm region. The carbonyl carbons of the 4-chlorobenzoyl and acetyl groups will appear in the downfield region (δ 165-170 ppm), and the aromatic carbons will be observed between δ 128-140 ppm. The acetyl methyl carbon will be seen at approximately δ 21 ppm. |

| Mass Spectrometry | Mass spectrometry (MS) will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed at m/z 607.82 or 630.80, respectively, corresponding to the molecular formula C₂₈H₂₁Cl₃O₉. Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | The infrared (IR) spectrum will exhibit strong absorption bands corresponding to the carbonyl stretching vibrations of the ester groups (C=O) around 1720-1740 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. |

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of nucleoside analogues. Its well-defined structure, predictable reactivity, and the advantageous properties imparted by the 4-chlorobenzoyl protecting groups make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, purification, and reactivity, as outlined in this guide, is essential for its effective utilization in the quest for novel and more effective therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently incorporate this key building block into their synthetic strategies, ultimately accelerating the discovery and development of next-generation nucleoside-based drugs.

References

-

ResearchGate. How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. [Link]

-

Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. [Link]

Sources

1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose CAS number 144084-01-5

An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranose (CAS: 144084-01-5)

Abstract

This guide provides a comprehensive technical overview of this compound, CAS number 144084-01-5. It details the strategic importance of this compound as a key glycosyl donor and intermediate in the synthesis of various nucleoside analogues, which are foundational in the development of antiviral and anticancer therapeutics. The document covers its physicochemical properties, provides a detailed, mechanistically justified synthesis protocol, and illustrates its critical application in drug development workflows. This whitepaper is intended for researchers, chemists, and professionals in the field of medicinal chemistry and pharmaceutical development.

Introduction and Strategic Importance in Drug Discovery

This compound is a highly functionalized derivative of D-ribose, a sugar that forms the backbone of RNA. In its protected form, this molecule is not a final therapeutic agent but rather a critical building block in the complex synthesis of non-natural nucleoside compounds.[1] These synthetic nucleosides are designed to interfere with the metabolic processes of nucleic acids, effectively halting the replication of viruses or cancer cells.[1]

The strategic value of this intermediate lies in the specific arrangement of its functional groups:

-

4-Chlorobenzoyl Protecting Groups: Located at the C2, C3, and C5 positions, these bulky, electron-withdrawing groups serve two primary functions. First, they prevent these hydroxyls from participating in unwanted side reactions. Second, and crucially, the acyl group at the C2 position provides "neighboring group participation." This stereoelectronic effect directs incoming nucleobases to attack the anomeric carbon (C1) from the opposite face, ensuring the formation of the desired β-anomer, which is often the biologically active configuration in nucleoside drugs.

-

1-O-Acetyl Group: This group at the anomeric position acts as an excellent leaving group under Lewis acid catalysis. Its departure facilitates the crucial C-N bond formation (glycosylation) when the ribose derivative is coupled with a heterocyclic base (e.g., purine or pyrimidine analogues).

This compound is an important glycosyl raw material for synthesizing various nucleoside medicines and has been specifically noted for its use in the synthesis of Clitocine.[2][3][4] Its structural analogues, such as the benzoylated version, are cornerstones in the synthesis of a wide array of ribonucleosides, purines, and pyrimidines, forming the basis for numerous antiviral and anticancer agents.[5][6]

Physicochemical and Spectroscopic Properties

The reliable use of this intermediate in multi-step syntheses depends on its purity and well-defined physical properties. It typically presents as a white solid.[2][4]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 144084-01-5 | [2][3] |

| Molecular Formula | C₂₈H₂₁Cl₃O₉ | [2][3] |

| Molecular Weight | 607.82 g/mol | [2][3] |

| Appearance | White Solid | [2][4] |

| Melting Point | 142-143°C | [2][4] |

| Solubility | Dichloromethane, Ethyl Acetate | [2][4] |

| Storage Temperature | 2-8°C | [2][4] |

| HS Code | 29400090 | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound from D-ribose is a well-established, multi-step process in carbohydrate chemistry. While specific patents may vary, the core logic involves three key transformations: anomeric protection, protection of the remaining hydroxyls, and activation of the anomeric carbon. The following protocol is a representative procedure based on established methods for analogous compounds.[1][6][7]

Synthesis Workflow Diagram

Caption: A three-step synthesis workflow from D-Ribose.

Detailed Experimental Protocol

Step 1: Glycosidation to form Methyl β-D-ribofuranoside

-

Protocol: D-ribose is dissolved in anhydrous methanol containing a catalytic amount of a strong acid (e.g., HCl generated in situ from acetyl chloride or thionyl chloride). The reaction is stirred at a controlled temperature (e.g., 0-5°C) for several hours.[1][7] The reaction is then neutralized, filtered, and concentrated to yield the methyl ribofuranoside.

-

Causality: This step protects the anomeric (C1) position as a methyl glycoside. Using low temperatures favors the formation of the five-membered furanose ring over the more thermodynamically stable six-membered pyranose ring.[1] The methyl group is a simple, effective protecting group that can be selectively removed later.

Step 2: Protection via Chlorobenzoylation

-

Protocol: The crude methyl ribofuranoside is dissolved in a suitable solvent like ethyl acetate or pyridine. Pyridine is added (if not the solvent), and the solution is cooled. 4-chlorobenzoyl chloride is then added dropwise while maintaining a low temperature. The reaction is stirred for several hours until completion, as monitored by TLC.

-

Causality: This is the key protection step. 4-chlorobenzoyl chloride reacts with the free hydroxyl groups at C2, C3, and C5. Pyridine acts as a nucleophilic catalyst and, more importantly, as a base to neutralize the HCl byproduct generated during the esterification, driving the reaction to completion.

Step 3: Acetolysis for Anomeric Activation

-

Protocol: The fully protected methyl glycoside is dissolved in a mixture of acetic anhydride and glacial acetic acid. A catalytic amount of a strong acid, such as sulfuric acid, is added carefully at low temperature (e.g., 0-5°C). The mixture is stirred for several hours. The reaction is quenched by pouring it into ice water, and the product is extracted.

-

Causality: This step, known as acetolysis, replaces the C1-methyl group with an acetyl group. The acetyl group is a better leaving group, "activating" the ribose moiety for the subsequent glycosylation reaction with a nucleobase. This step must be carefully controlled to prevent degradation of the sugar.

Application in Nucleoside Synthesis: The Glycosylation Reaction

The primary purpose of synthesizing this compound is to use it as a glycosyl donor. The coupling of this sugar intermediate with a silylated nucleobase is a cornerstone of modern nucleoside synthesis, often referred to as the silyl-Hilbert-Johnson reaction.[8]

Generalized Glycosylation Workflow

Sources

- 1. CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Google Patents [patents.google.com]

- 2. This compound CAS#: 144084-01-5 [m.chemicalbook.com]

- 3. This compound , 95+% , 144084-01-5 - CookeChem [cookechem.com]

- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose - Eureka | Patsnap [eureka.patsnap.com]

- 8. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

The Alchemist's Blueprint: A Technical Guide to the Starting Materials for Anticancer Nucleoside Analogue Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Nucleoside analogues represent a cornerstone of modern chemotherapy, exhibiting potent activity against a spectrum of malignancies. Their efficacy is intrinsically linked to their structure, which is meticulously assembled through complex synthetic pathways. This in-depth technical guide provides a comprehensive exploration of the foundational starting materials and core synthetic strategies employed in the synthesis of anticancer nucleoside analogues. Moving beyond a mere recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights into the selection of sugar moieties, the strategic use of protecting groups, the nuances of nucleobase modifications, and the critical glycosylation and phosphorylation steps. Detailed, step-by-step methodologies for key transformations are provided, alongside quantitative data to inform experimental design. Through a blend of technical accuracy and practical experience, this guide serves as an essential resource for researchers, scientists, and drug development professionals navigating the intricate landscape of anticancer nucleoside analogue synthesis.

The Strategic Importance of Starting Materials in Nucleoside Analogue Synthesis

The journey to a potent anticancer nucleoside analogue begins with the judicious selection of its fundamental building blocks: a sugar moiety and a nucleobase. The choice of these starting materials dictates the overall synthetic strategy, influences the stereochemical outcome, and ultimately defines the biological activity of the final compound. This section will dissect the critical considerations for selecting and preparing these essential precursors.

The Sugar Moiety: The Scaffold of Bioactivity

The sugar component of a nucleoside analogue is not merely a passive scaffold but an active participant in its mechanism of action. Modifications to the sugar ring can profoundly impact the analogue's recognition by nucleoside transporters and kinases, its incorporation into DNA or RNA, and its resistance to metabolic degradation.

D-ribose and 2-deoxy-D-ribose are the most common starting points for the synthesis of anticancer nucleoside analogues. Their commercial availability and well-established chemistry make them attractive choices for both laboratory-scale synthesis and industrial production.

A crucial first step in utilizing these sugars is the protection of their hydroxyl groups to ensure regioselective reactions. This is followed by activation of the anomeric carbon to facilitate coupling with the nucleobase. A widely used activated ribose derivative is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose .[1][2] The benzoyl groups provide good crystallinity to intermediates and are stable to the conditions of glycosylation.[3]

Table 1: Common Protecting Groups for Ribose and Deoxyribose

| Protecting Group | Target Hydroxyl(s) | Key Advantages | Typical Deprotection Conditions |

| Dimethoxytrityl (DMT) | 5'-OH | Acid-labile, allowing for selective deprotection. The resulting cation is brightly colored, facilitating reaction monitoring.[4][5][6] | Mild acidic conditions (e.g., trichloroacetic acid in dichloromethane).[7] |

| tert-Butyldimethylsilyl (TBDMS) | 2'-OH (in RNA synthesis) | Stable to a wide range of reaction conditions, but readily cleaved by fluoride ions.[8] | Fluoride sources (e.g., triethylamine trihydrofluoride (TEA·3HF)).[7] |

| Benzoyl (Bz) | 2', 3', 5'-OH | Stable to acidic conditions used for DMT removal. Enhances crystallinity of intermediates.[9] | Basic hydrolysis (e.g., sodium methoxide in methanol or aqueous ammonia).[3][10][11] |

The choice of protecting group is a strategic decision. For instance, the bulky dimethoxytrityl (DMT) group is highly specific for the sterically accessible primary 5'-hydroxyl group, a crucial feature in the stepwise synthesis of oligonucleotides.[4]

Experimental Protocol: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose [12]

-

Methyl Glycoside Formation: Dissolve D-ribose (1 eq) in methanol containing a catalytic amount of a strong acid (e.g., HCl). Stir at room temperature until the reaction is complete (monitored by TLC).

-

Benzoylation: To the crude methyl glycoside, add pyridine and cool to 0°C. Add benzoyl chloride (excess) dropwise and allow the reaction to proceed to completion.

-

Anomeric Acetylation: After workup, treat the tribenzoylated methyl riboside with acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) to replace the anomeric methyl group with an acetyl group.

-

Purification: The final product can be purified by crystallization to yield the desired β-anomer.

To overcome challenges such as drug resistance and to improve the therapeutic index, medicinal chemists have developed a vast arsenal of modified sugar moieties.

-

Arabinose: The epimer of ribose at the 2'-position, arabinose is the core of potent anticancer drugs like cytarabine (Ara-C) . The 2'-hydroxyl in the "up" configuration sterically hinders DNA polymerase, leading to chain termination.[13] The synthesis of arabinose-containing nucleosides often starts from D-arabinose or can be achieved through the epimerization of a riboside intermediate.

-

2'-Deoxy-2',2'-difluororibose: This di-fluorinated sugar is the hallmark of gemcitabine . The fluorine atoms at the 2'-position have a profound impact on the sugar's conformation and electronics, leading to a unique mechanism of action that includes the inhibition of ribonucleotide reductase.[14][15] The synthesis of this crucial intermediate is a significant challenge and often involves the use of fluorinated building blocks.[8][16]

Experimental Protocol: Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate (a Gemcitabine Precursor) [17]

This synthesis often starts with a protected glyceraldehyde and a fluorinated building block. A key step is a Reformatsky-type reaction to introduce the difluoromethyl group. The resulting diastereomers are then separated, and the desired erythro isomer is carried forward. Subsequent steps involve cyclization to the lactone, reduction, and protection of the hydroxyl groups.

The Nucleobase: The Recognition Element

The nucleobase provides the specificity for the anticancer nucleoside analogue, allowing it to be recognized by cellular machinery and incorporated into nucleic acids.

Adenine, guanine, cytosine, thymine, and uracil are readily available starting materials. However, their exocyclic amino groups and endocyclic nitrogens are nucleophilic and require protection before glycosylation to prevent side reactions. Silylation is a common strategy to both protect these functionalities and enhance the solubility of the nucleobase in organic solvents.

Experimental Protocol: Silylation of a Nucleobase (General Procedure)

-

Suspend the nucleobase (e.g., cytosine) in an anhydrous, inert solvent (e.g., acetonitrile).

-

Add a silylating agent, such as hexamethyldisilazane (HMDS), and a catalytic amount of a silylation promoter (e.g., chlorotrimethylsilane or ammonium sulfate).

-

Heat the mixture to reflux until a clear solution is obtained, indicating complete silylation.

-

The silylated base is typically used in the subsequent glycosylation step without isolation.

Modifications to the nucleobase can enhance the anticancer activity of the resulting nucleoside analogue. A prime example is 5-fluorouracil (5-FU) , a widely used chemotherapeutic agent. The fluorine atom at the 5-position of the uracil ring inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[18]

Core Synthetic Strategies: Assembling the Anticancer Agent

With the protected and activated starting materials in hand, the next critical step is the formation of the N-glycosidic bond that links the sugar and the nucleobase. This is followed by deprotection and, in many cases, phosphorylation to yield the biologically active form of the drug.

The Vorbrüggen Glycosylation: A Cornerstone of Nucleoside Synthesis

The Vorbrüggen glycosylation is the most widely used method for the synthesis of nucleosides.[7] It involves the reaction of a silylated nucleobase with a protected and activated sugar, typically in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). A key advantage of this method is its high stereoselectivity for the desired β-anomer when a participating group (like a benzoyl group) is present at the 2'-position of the sugar.

Caption: The Vorbrüggen glycosylation workflow.

Experimental Protocol: Vorbrüggen Glycosylation (General Procedure)

-

In a flame-dried flask under an inert atmosphere, dissolve the silylated nucleobase and the activated sugar in an anhydrous solvent (e.g., acetonitrile).

-

Cool the solution to 0°C and add the Lewis acid catalyst (e.g., TMSOTf) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The crude protected nucleoside is then purified by column chromatography or crystallization.

Enzymatic Synthesis: The Green Chemistry Approach

Enzymatic methods for nucleoside synthesis are gaining traction as a more environmentally friendly and highly selective alternative to traditional chemical synthesis.[19][20][21][22][23] Nucleoside phosphorylases, for example, can catalyze the transglycosylation reaction between a donor nucleoside and an acceptor nucleobase with excellent regio- and stereoselectivity, often without the need for protecting groups. While scalability can be a challenge, ongoing research in enzyme immobilization and process optimization is expanding the applicability of biocatalysis in nucleoside analogue production.

Caption: A simplified schematic of enzymatic nucleoside synthesis.

Deprotection: Unveiling the Active Molecule

The final step in the synthesis of the nucleoside analogue is the removal of the protecting groups. The choice of deprotection conditions is critical to avoid degradation of the final product. For example, the benzoyl groups are typically removed under basic conditions, such as with sodium methoxide in methanol or with aqueous ammonia.[3] The DMT group is removed under mild acidic conditions.[7]

Phosphorylation and Prodrug Strategies: Delivering the Payload

Most nucleoside analogues must be phosphorylated to their triphosphate form within the cell to exert their cytotoxic effects. This is often a rate-limiting step and a mechanism of drug resistance. To overcome this, medicinal chemists have developed various prodrug strategies. Phosphoramidate prodrugs, for instance, can deliver the monophosphorylated nucleoside analogue directly into the cell, bypassing the need for the initial phosphorylation step.[24]

Case Studies in Anticancer Nucleoside Analogue Synthesis

The principles outlined above are best illustrated through the synthesis of clinically important anticancer drugs.

Gemcitabine

The synthesis of gemcitabine is a testament to the challenges and ingenuity of modern medicinal chemistry. The key starting material is the 2-deoxy-2,2-difluororibose derivative. The overall yield for the synthesis of gemcitabine hydrochloride can be around 10-18%, with a purity of over 99.8%.[17][25]

Table 2: Representative Yields in Gemcitabine Synthesis

| Step | Product | Typical Yield |

| Glycosylation | Protected Gemcitabine | ~60-70% |

| Deprotection & Salification | Gemcitabine HCl | ~80-90% |

Cytarabine

The synthesis of cytarabine often starts from cytidine. A common strategy involves the formation of a 2,2'-anhydrocytidine intermediate, which is then hydrolyzed to yield the arabinose configuration.[26][27] The yield for the final ring-opening step to cytarabine can be as high as 90%.[26]

Cladribine

The synthesis of cladribine typically involves the glycosylation of a silylated 2-chloroadenine derivative with a protected 2-deoxyribose.[28][29][30][31] The overall yield for a two-step synthesis can be in the range of 50-56%.[31] A key challenge is controlling the regioselectivity of the glycosylation to favor the desired N9 isomer over the N7 isomer.[28]

Table 3: Yields in a Two-Step Cladribine Synthesis [31]

| Step | Product | Typical Yield |

| Glycosylation | Protected Cladribine | ~70% |

| Deprotection | Cladribine | ~79% |

Purification and Characterization: Ensuring Quality and Purity

The purification of nucleoside analogues is crucial to ensure their safety and efficacy. Common purification techniques include column chromatography and crystallization. High-performance liquid chromatography (HPLC) is an indispensable tool for assessing the purity of the final product and for monitoring the progress of reactions.

Conclusion and Future Perspectives

The synthesis of anticancer nucleoside analogues is a dynamic field that continues to evolve. The starting materials remain the foundation upon which these life-saving drugs are built. As our understanding of cancer biology deepens, so too will the demand for novel nucleoside analogues with improved efficacy and reduced toxicity. The development of more efficient and sustainable synthetic methods, including advancements in biocatalysis and flow chemistry, will be crucial in meeting this demand. This guide has provided a comprehensive overview of the current state-of-the-art, offering both the foundational knowledge and the practical insights necessary to navigate this exciting and impactful area of research.

References

-

1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. (2023, November 29). In Wikipedia. [Link]

-

Synthesis of 1-Cyano 2,3,5-tri-O-benzoyl-β-D-ribofuranose. (n.d.). Chemical Journal of Chinese Universities. [Link]

- Process for the preparation of cladribine. (2015). EP2891660A1.

- Process for the preparation of cladribine. (2011). WO2011020298A1.

- Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose. (2019). CN109535359A.

- Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. (2012). CN102675314A.

-

I would like to know why dmt protection is 5'OH specific? (2024, September 17). ResearchGate. [Link]

-

How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose ? (2014, March 29). ResearchGate. [Link]

-

Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. (2021). J New Dev Chem, 3(1), 1-10. [Link]

-

Jordheim, L. P., Durantel, D., Zoulim, F., & Dumontet, C. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature reviews. Drug discovery, 12(6), 447–464. [Link]

-

"Process For The Preparation Of Cytarabine & Its Intermediates". (2016). IN 2014MU02134. [Link]

-

Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues, J New Developments in Chemistry, 2021,3, 1-10. (2021). ResearchGate. [Link]

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2024). Catalysts, 14(3), 183. [Link]

-

Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. (2021). J New Dev Chem, 3(1), 1-10. [Link]

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2024). ResearchGate. [Link]

- Synthesis process of the industrial production of gemcitabine hydrochloride. (2009). CN101456861A.

-

Miller, G. J., & Dolan, J. P. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert opinion on drug discovery, 17(10), 1137–1147. [Link]

- PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE. (2016). WO2016110761A1.

-

Linclau, B., Brown, K., & Weymouth-Wilson, A. (2014). The synthesis of gemcitabine. Carbohydrate research, 387, 59–73. [Link]

-

Mishra, R. C. (2013). Design & development of unnatural nucleosides as antiviral & anti-cancer agents. Med chem, 3(5). [Link]

-

What is an easy method for the deprotection of Benzoyl group? (2017, March 20). ResearchGate. [Link]

-

Linclau, B., Brown, K., & Weymouth-Wilson, A. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 59-73. [Link]

-

An efficient large-scale synthesis of gemcitabine employing a crystalline 2,2-difluoro-α-ribofuranosyl bromide. (2010). ResearchGate. [Link]

- Technology for producing cytarabine through chemical synthesis method. (2011). CN101948492A.

-

Tobias, S. C., & Borch, R. F. (2004). Synthesis and biological evaluation of a cytarabine phosphoramidate prodrug. Molecular pharmaceutics, 1(2), 112–116. [Link]

- Process for the production of 2'-branched nucleosides. (2011). EP2319853A1.

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghamdi, S. S., Al-Sanea, M. M., & Al-Obaid, A. M. (2022). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 30(11), 1541–1550. [Link]

-

An Improved Preparation Process for Gemcitabine. (2008). Organic Process Research & Development, 12(6), 1164-1167. [Link]

- Process for preparation of Gemcitabine hydrochloride. (2012). US8193354B2.

- Gemcitabine production process. (2008). US20080262215A1.

- Process for preparing 1-(2'-deoxy-2'-difluoro-d-ribofuranosyl)-4-aminopyrimidin-2-one hydrochloride. (1997). US5637688A.

-

Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (2024). Research Square. [Link]

-

Miller, G. J., & Dolan, J. P. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert Opinion on Drug Discovery, 17(10), 1137-1147. [Link]

-

Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. (2013). ResearchGate. [Link]

-

Novel Anticancer Polymeric Conjugates of Activated Nucleoside Analogues. (2016). Bioconjugate Chemistry, 27(4), 865-879. [Link]

-

Yantsevich, A. V., & Shmanai, V. V. (2021). 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions. Analytical biochemistry, 619, 114115. [Link]

-

Deprotection Guide. (n.d.). Glen Research. [Link]

-

Butterfly Effect in Cytarabine: Combined NMR-NQR Experiment, Solid-State Computational Modeling, Quantitative Structure-Property Relationships and Molecular Docking Study. (2024). International Journal of Molecular Sciences, 25(7), 3749. [Link]

Sources

- 1. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose - Wikipedia [en.wikipedia.org]

- 2. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. EP2319853A1 - Process for the production of 2'-branched nucleosides - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Butterfly Effect in Cytarabine: Combined NMR-NQR Experiment, Solid-State Computational Modeling, Quantitative Structure-Property Relationships and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis process of the industrial production of gemcitabine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 18. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs [ouci.dntb.gov.ua]

- 23. tandfonline.com [tandfonline.com]

- 24. Synthesis and biological evaluation of a cytarabine phosphoramidate prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. WO2016110761A1 - PROCESS FOR PRODUCING 1-β-D-ARABINOFURANOSYLCYTOSINE AND 2,2'-O-CYCLOCYTIDINE - Google Patents [patents.google.com]

- 27. CN101948492A - Technology for producing cytarabine through chemical synthesis method - Google Patents [patents.google.com]

- 28. EP2891660A1 - Process for the preparation of cladribine - Google Patents [patents.google.com]

- 29. WO2011020298A1 - Process for the preparation of cladribine - Google Patents [patents.google.com]

- 30. Cladribine synthesis - chemicalbook [chemicalbook.com]

- 31. openaccesspub.org [openaccesspub.org]

An In-depth Technical Guide to the Chemical Stability and Application of 4-Chlorobenzoyl Protecting Groups

Abstract

In the landscape of multi-step organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic use of protecting groups is fundamental to achieving desired molecular complexity.[1][2] The 4-chlorobenzoyl (4-ClBz) group, an acyl-type protecting group, offers a distinct stability profile that makes it a valuable tool for chemists. This guide provides a comprehensive technical overview of the 4-chlorobenzoyl group, detailing its chemical stability under various reaction conditions, its orthogonality with other common protecting groups, and field-proven protocols for its application. We will explore the mechanistic underpinnings of its reactivity, offering researchers and drug development professionals the insights needed to effectively integrate this protecting group into their synthetic strategies.

Introduction: The Role of the 4-Chlorobenzoyl Group in Synthesis

Protecting groups are reversibly installed moieties designed to mask a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule.[1][2][3] The ideal protecting group is easily introduced and removed in high yield, stable to a wide range of reaction conditions, and does not introduce unwanted complications such as new stereocenters.[3]

The 4-chlorobenzoyl group is an ester-based protecting group primarily used for hydroxyl and amino functionalities. It is introduced via acylation with 4-chlorobenzoyl chloride, a highly reactive acyl chloride.[4][5] The presence of the electron-withdrawing chlorine atom at the para-position of the benzene ring enhances the electrophilicity of the carbonyl carbon, influencing its reactivity and stability compared to the parent benzoyl (Bz) group.[4] This electronic modification is key to its utility, providing a robust protecting group that can be cleaved under specific, often basic, conditions. Its applications are found in the synthesis of pharmaceuticals, dyes, and agrochemicals where precise control over reactive sites is paramount.[5][6]

Chemical Stability Profile of the 4-Chlorobenzoyl Group

The efficacy of a protecting group is defined by its lability under desired conditions and its stability under others.[7] The 4-ClBz group exhibits a well-defined stability profile, making it a reliable choice in many synthetic contexts.

Stability Under Basic Conditions: The Primary Cleavage Pathway

The 4-ClBz group is most commonly cleaved under basic conditions through saponification (base-catalyzed hydrolysis). The mechanism is a nucleophilic acyl substitution, where a hydroxide or alkoxide ion attacks the electrophilic carbonyl carbon. The electron-withdrawing effect of the para-chloro substituent makes the carbonyl carbon more susceptible to nucleophilic attack compared to an unsubstituted benzoyl group, facilitating cleavage.

Common conditions for deprotection involve treatment with alkali metal hydroxides (e.g., NaOH, KOH, LiOH) in a mixture of water and an organic solvent (e.g., methanol, THF) or with metal alkoxides like sodium methoxide in methanol.[8] The reaction is typically performed at room temperature or with gentle heating to drive it to completion.[8]

Caption: Mechanism of base-catalyzed hydrolysis of a 4-ClBz ether.

Stability Under Acidic Conditions

Ester protecting groups are generally more stable under acidic conditions than basic ones. The 4-ClBz group is robust and withstands many acidic conditions used to remove other protecting groups, such as the tert-butoxycarbonyl (Boc) group (e.g., trifluoroacetic acid, TFA) or silyl ethers.[9] Cleavage of the 4-ClBz group with acid requires harsh conditions, such as refluxing in concentrated mineral acids (e.g., HCl), which may not be compatible with sensitive substrates.[8] This stability makes it a valuable orthogonal partner to acid-labile groups.

Stability Under Reductive Conditions

The stability of the 4-ClBz group under reductive conditions is a key consideration.

-

Catalytic Hydrogenolysis: Conditions typically used to cleave benzyl (Bn) or benzyloxycarbonyl (Cbz) ethers (H₂, Pd/C) can potentially affect the 4-ClBz group. The carbon-chlorine bond on the aromatic ring can be susceptible to hydrogenolysis, leading to the corresponding benzoyl group or even over-reduction. However, this reaction is often slower than Cbz cleavage, allowing for some level of selectivity depending on the catalyst and conditions. Careful monitoring is required.

-

Hydride Reagents: The ester linkage of the 4-ClBz group can be cleaved by strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction reduces the ester to the corresponding primary alcohol, releasing the protected alcohol. This is generally not a preferred method for simple deprotection as it consumes the protecting group in a non-recoverable way and can affect other reducible functional groups in the molecule.

Summary of Stability

The table below summarizes the general stability of the 4-chlorobenzoyl protecting group under various common synthetic conditions.

| Condition Category | Reagent(s) | Stability of 4-ClBz Group |

| Strongly Basic | NaOH, KOH, NaOMe in MeOH/H₂O | Labile (Primary cleavage method) |

| Mildly Basic | Amines (e.g., Piperidine), K₂CO₃ | Generally Stable to Mild |

| Strongly Acidic | Refluxing conc. HCl, H₂SO₄ | Labile |

| Mildly Acidic | Trifluoroacetic Acid (TFA), Acetic Acid | Stable (Orthogonal to Boc) |

| Catalytic Hydrogenolysis | H₂, Pd/C | Potentially Labile (C-Cl reduction) |

| Hydride Reduction | LiAlH₄, DIBAL-H | Labile (Reduces ester) |

| Oxidative | DDQ, PCC, Swern | Generally Stable |

| Fluoride-based | TBAF, HF-Pyridine | Stable (Orthogonal to Silyl Ethers) |

Orthogonality in Multi-Step Synthesis

In complex synthesis, orthogonality—the ability to selectively remove one protecting group in the presence of others—is crucial.[10][11][12] The 4-ClBz group's stability profile makes it an excellent orthogonal partner to several widely used protecting groups.

-

Orthogonality with Boc: The 4-ClBz group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group.[9]

-

Orthogonality with Fmoc: The 4-ClBz group is stable to the basic conditions (e.g., piperidine in DMF) used to cleave the Fmoc group.[9]

-

Orthogonality with Silyl Ethers (TBS, TIPS): The 4-ClBz group is stable to fluoride-based reagents (e.g., TBAF) used for desilylation.[13]

Caption: Orthogonal deprotection workflow for 4-ClBz, Boc, and TBS groups.

The following table provides a comparative overview of the orthogonality between the 4-ClBz group and other common protecting groups.

| Protecting Group | Typical Cleavage Condition | Stability of 4-ClBz Group | Stability of Other Group | Orthogonal? |

| Boc | TFA or HCl in Dioxane | Stable | Labile | Yes [10] |

| Fmoc | 20% Piperidine in DMF | Stable | Labile | Yes [10] |

| Cbz | H₂, Pd/C | Potentially Labile | Labile | Quasi-Orthogonal |

| TBS/TIPS | TBAF or HF | Stable | Labile | Yes [13] |

| PMB | DDQ or CAN (Oxidative) | Stable | Labile | Yes |

| Acetal/Ketal | Aqueous Acid | Stable | Labile | Yes [7] |

Experimental Protocols

Adherence to rigorous experimental technique is critical, especially when handling moisture-sensitive reagents like 4-chlorobenzoyl chloride.[4]

Protocol 1: Protection of a Primary Alcohol with 4-Chlorobenzoyl Chloride

This protocol describes a general procedure for the esterification of a primary alcohol.

Materials:

-

Primary alcohol (1.0 eq)

-

4-Chlorobenzoyl chloride (1.2 eq)[14]

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Round-bottom flask, magnetic stirrer, inert gas (N₂ or Ar) supply

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM in a dry round-bottom flask. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add triethylamine or pyridine to the stirred solution.

-

Acylation: Add 4-chlorobenzoyl chloride dropwise to the reaction mixture. A rapid, exothermic reaction may occur.[4]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Deprotection of a 4-Chlorobenzoyl Ester via Saponification

This protocol outlines the standard basic hydrolysis method for cleaving the 4-ClBz group.

Materials:

-

4-ClBz protected compound (1.0 eq)

-

Methanol (MeOH)

-

1M Sodium hydroxide (NaOH) solution

-

Round-bottom flask, magnetic stirrer

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

Reaction Setup: Dissolve the 4-ClBz protected compound in methanol in a round-bottom flask.

-

Hydrolysis: Add the 1M NaOH solution to the flask and stir the mixture at room temperature. For more sterically hindered esters, gentle heating (40-50 °C) may be required.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize it by adding 1M HCl until the pH is approximately 7.

-

Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

Conclusion

The 4-chlorobenzoyl protecting group is a robust and versatile tool in the synthetic chemist's arsenal. Its pronounced stability to acidic and various other conditions, combined with its reliable cleavage under basic hydrolysis, establishes it as a valuable orthogonal protecting group in complex molecular synthesis. Understanding the causality behind its stability profile—rooted in the electronic nature of the 4-chloro substituent—enables researchers and drug development professionals to make informed strategic decisions, leading to more efficient and successful synthetic campaigns.

References

- Title: 11.

- Title: Specificity of 4-chlorobenzoyl coenzyme A dehalogenase catalyzed dehalogenation of halogenated aromatics Source: PubMed URL

- Title: Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis Source: Benchchem URL

- Title: Evidence for electrophilic catalysis in the 4-chlorobenzoyl-CoA dehalogenase reaction: UV, Raman, and 13C-NMR spectral studies of dehalogenase complexes of benzoyl-CoA adducts Source: PubMed URL

- Title: 4-Chlorobenzoyl Chloride - Anshul Specialty Molecules Source: Anshul Specialty Molecules URL

- Title: Synthesis of 5-O-4-Chlorobenzoylpinostrobin as a New Anti-Inflammatory Drug Candidate Source: Asian Journal of Green Chemistry URL

- Title: A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis Source: Benchchem URL

- Title: Synthesis routes of 4-Chlorobenzoyl chloride Source: Benchchem URL

- Title: VI Protecting Groups and Orthogonal Protection Strategies Source: Unknown Source URL

- Title: 10_Protecting groups Source: Unknown Source URL

- Title: 13.

- Title: PROTECTING GROUPS FOR ORGANIC SYNTHESIS Source: Neliti URL

- Title: Protecting Agents Source: TCI Chemicals URL

- Title: Protecting Groups Source: Organic Chemistry Portal URL

- Source: chem.iitb.ac.

- Title: Protecting Groups Source: Unknown Source URL

- Title: 1.

- Title: What is an easy method for the deprotection of Benzoyl group?

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. media.neliti.com [media.neliti.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Chlorobenzoyl Chloride [anshulchemicals.com]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 12. people.uniurb.it [people.uniurb.it]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. benchchem.com [benchchem.com]

Introduction: The Cornerstone of Modern Nucleoside Synthesis

An In-Depth Technical Guide to Vorbrüggen Glycosylation: Mechanism and Application

In the landscape of pharmaceutical sciences and organic chemistry, the synthesis of nucleosides—the fundamental building blocks of DNA and RNA—is of paramount importance. These molecules and their synthetic analogs are at the heart of numerous antiviral and anticancer therapies.[1][2] The formation of the N-glycosidic bond, which links a heterocyclic nucleobase to a sugar moiety, is the critical step in their synthesis. While several methods exist, the Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, stands as the most robust, versatile, and widely adopted strategy for this transformation.[3][4]

Developed by Ulrich Niedballa and Helmut Vorbrüggen, this reaction leverages silylated nucleobases and protected sugar esters in the presence of a Lewis acid to achieve highly stereoselective N-glycosidic bond formation.[5] Its prevalence in both academic research and industrial-scale drug manufacturing stems from its mild reaction conditions, broad substrate scope, and general reliability.[4] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the core mechanism of Vorbrüggen glycosylation, discusses the critical experimental parameters that govern its success, and outlines its applications in modern medicinal chemistry.

The Core Mechanism: A Step-by-Step Dissection

The elegance of the Vorbrüggen glycosylation lies in its orchestrated sequence of activation and nucleophilic attack, which ensures high fidelity in the formation of the desired nucleoside anomer. The reaction involves three key components: a silylated nucleobase, an acyl-protected glycosyl donor, and a Lewis acid catalyst.

Pillar 1: The Silylated Nucleobase - Enhancing Reactivity

Heterocyclic nucleobases like uracil, thymine, cytosine, adenine, and guanine are often poorly soluble in common organic solvents and possess relatively low nucleophilicity.[4][6] The first crucial step of the protocol is the silylation of the nucleobase, typically by treating it with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[6][7] This process replaces the acidic protons on the heterocycle with trimethylsilyl (TMS) groups, achieving two critical objectives:

-

Increased Solubility: The lipophilic TMS groups dramatically improve the solubility of the nucleobase in non-polar organic solvents like acetonitrile or 1,2-dichloroethane.[6]

-

Enhanced Nucleophilicity: Silylation increases the electron density on the ring nitrogens, transforming the base into a much more potent nucleophile, primed for attacking the electrophilic sugar.[8]

Pillar 2: The Glycosyl Donor and Lewis Acid - Generating the Electrophile

The most common glycosyl donors are 1-O-acetylated sugars, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[3] The reaction is initiated by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) being a preeminent choice due to its dual role as a powerful Lewis acid and a silylating agent.[8][9]

The Lewis acid coordinates to the oxygen of the anomeric acetyl group on the sugar. This activation facilitates the departure of the acetate group and leads to the formation of a highly reactive glycosyl cation intermediate.[4]

Pillar 3: The Attack and Stereochemical Control - The Neighboring Group Effect

The stereochemical outcome of the Vorbrüggen reaction is its most celebrated feature. When the sugar donor possesses an acyl protecting group (like benzoyl or acetyl) at the C2 position, the reaction proceeds with outstanding β-selectivity. This is a classic example of anchimeric assistance or neighboring group participation.[7]

Instead of a free oxocarbenium ion, the C2-acyl group attacks the anomeric center intramolecularly, forming a stable cyclic 1,2-dioxolenium ion intermediate .[7] This intermediate sterically shields the α-face of the anomeric carbon. Consequently, the incoming silylated nucleobase is forced to attack from the opposite, unhindered β-face. This directed attack results almost exclusively in the formation of the β-anomer, which is the configuration found in natural nucleic acids.[7]

The final step involves the loss of the silyl group from the nucleobase, which is typically captured by the departing acetate or triflate anion, regenerating the aromaticity of the nucleobase and yielding the protected β-nucleoside.

Caption: Figure 1: The key mechanistic steps of the Vorbrüggen glycosylation.

Field-Proven Insights: Optimizing Experimental Parameters

The success and outcome of a Vorbrüggen glycosylation depend heavily on the careful selection of reagents and conditions. Understanding the causality behind these choices is key to developing robust and reproducible protocols.

Choice of Lewis Acid

The Lewis acid is arguably the most critical variable. Its role is to activate the glycosyl donor, but its strength can influence side reactions.

| Lewis Acid | Typical Use Case | Strengths | Considerations |

| TMSOTf | General purpose, highly effective for ribosides. | Extremely powerful activator; can be used in catalytic amounts; compatible with "one-pot" procedures.[8][10] | Highly moisture-sensitive; excess can lead to side reactions or degradation of sensitive substrates.[8] |

| SnCl₄ | Often used for less reactive donors or bases. | Strong Lewis acid, readily available. | Often required in stoichiometric amounts; workup can be more complex.[9] |

| BF₃·OEt₂ | Milder alternative for sensitive substrates. | Less aggressive than TMSOTf or SnCl₄. | Can lead to different stereochemical outcomes depending on the substrate.[11] |

Solvent Selection

The choice of an anhydrous aprotic solvent is critical.

-

Acetonitrile (MeCN): A common choice due to its ability to dissolve the reaction components. However, under certain conditions with highly reactive electrophiles and poorly reactive nucleobases, acetonitrile can act as a competing nucleophile, leading to significant byproduct formation.[12]

-

1,2-Dichloroethane (DCE): A non-nucleophilic alternative that can circumvent the issues seen with acetonitrile, making it a safer choice for challenging glycosylations.[2][12]

-

Toluene/Xylene: Used in some cases, particularly when higher temperatures are required to drive the reaction to the thermodynamically favored product.[6]

Controlling Selectivity

-

Stereoselectivity: As discussed, the C2-acyl group is the primary director for β-selectivity. In its absence, such as in the synthesis of 2'-deoxynucleosides, the reaction often yields a mixture of α and β anomers.[10] In these cases, achieving selectivity may require running the reaction under reversible conditions (e.g., with a protic acid catalyst) to allow the undesired α-anomer to isomerize to a more stable or less soluble β-product, which can then be isolated.[10][13]

-

Regioselectivity: While pyrimidines typically react at the N1 position, purines present a greater challenge with multiple potential sites of glycosylation (e.g., N7, N9). The reaction often yields a kinetic product (sometimes N7 or N3) which, upon prolonged heating or under thermodynamic control, rearranges to the more stable N9 isomer.[3][6]

A Generalized Experimental Workflow

The following protocol outlines a typical, self-validating system for the synthesis of a protected ribonucleoside.

Step 1: Silylation of the Nucleobase

-

Suspend the nucleobase (1.0 eq) in hexamethyldisilazane (HMDS).

-

Add a catalytic amount of ammonium sulfate or a few drops of TMSCl to initiate the reaction.

-

Heat the mixture at reflux until the solution becomes clear, indicating complete silylation.

-

Remove excess HMDS under high vacuum to yield the silylated base, which should be used immediately.

Step 2: The Glycosylation Reaction

-

Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the per-acylated sugar (1.0-1.2 eq) and the freshly prepared silylated nucleobase in anhydrous 1,2-dichloroethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid (e.g., TMSOTf, 1.2-1.5 eq) dropwise via syringe.

-

Allow the reaction to warm to room temperature and then heat to reflux (e.g., 70-80 °C) while monitoring by TLC or LC-MS until the starting material is consumed.[14]

Step 3: Work-up and Purification

-

Cool the reaction mixture and quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the protected nucleoside.

Step 4: Deprotection

-

Dissolve the purified protected nucleoside in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (catalytic) or bubble ammonia gas through the solution.

-

Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS).

-

Neutralize the reaction with an acidic resin (e.g., Dowex-H⁺) or acetic acid, filter, and concentrate to yield the final nucleoside.

Applications in Drug Discovery

The Vorbrüggen glycosylation is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of nucleoside analogs with therapeutic potential.

-

Antiviral Agents: Many of the most successful antiviral drugs are nucleoside analogs that act by inhibiting viral polymerases. The ability to systematically modify both the sugar and base components via the Vorbrüggen reaction is critical for developing new agents against viruses like HIV, hepatitis C (HCV), and herpesviruses.[1]

-

Anticancer Therapeutics: Nucleoside analogs can disrupt DNA replication and repair in rapidly dividing cancer cells. Drugs like Gemcitabine and Cladribine are prominent examples, and their synthesis and the development of next-generation analogs rely on efficient glycosylation methods.[1][13]

-

Chemical Biology: The synthesis of modified nucleosides for use as molecular probes, for DNA sequencing technologies, or for constructing functional nucleic acids is greatly facilitated by the reliability of this reaction.

Limitations and Troubleshooting

Despite its power, the Vorbrüggen reaction is not without challenges:

-

Weakly Reactive Nucleobases: Electron-deficient or sterically hindered nucleobases may fail to react efficiently, leading to low yields or decomposition of the activated sugar.[12] In such cases, a stronger Lewis acid or higher temperatures may be required, but this also increases the risk of side reactions.[12]

-

Anomerization Issues: For 2'-deoxysugars, achieving high stereoselectivity remains a significant hurdle, often necessitating laborious separation of anomers or specialized process development to favor the desired product.[10]

-

Moisture Sensitivity: The silylated intermediates and Lewis acids (especially TMSOTf) are extremely sensitive to moisture. Rigorously anhydrous conditions are essential for reproducibility and high yields.[8]

Conclusion

The Vorbrüggen glycosylation is a powerful and enduring tool in chemical synthesis. Its mechanistic elegance, particularly the stereochemical control imparted by neighboring group participation, provides a reliable pathway to biologically crucial β-nucleosides. For researchers and drug developers, a deep understanding of its mechanism and the factors influencing its outcome is not merely academic; it is a practical necessity for the efficient synthesis and discovery of new therapeutic agents. By carefully controlling the choice of catalyst, solvent, and reaction conditions, the full potential of this foundational reaction can be harnessed to advance the frontiers of medicine and biotechnology.

References

-

Wikipedia. Synthesis of nucleosides. [Link]

-

ResearchGate. Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation. [Link]

-

ResearchGate. Vorbrüggen glycosylation reaction and its mechanism. [Link]

-

Wiley Online Library. Vorbrüggen Glycosylation. [Link]

-

Royal Society of Chemistry. Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. [Link]

-

ResearchGate. Proposed mechanism of stereoselctive N-glycosylation under Vorbrüggen conditions. [Link]

-

ACS Publications. Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. [Link]

-

ResearchGate. Synthesis of Ribonucleosides by Condensation Using Trimethylsilyl Triflate. [Link]

-

Royal Society of Chemistry. Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. [Link]

-

National Institutes of Health. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. [Link]

-

PubMed. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease. [Link]

-

ACS Publications. A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. [Link]

-

National Institutes of Health. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]

-

ResearchGate. A Stereoselective Process for the Manufacture of a 2 '-Deoxy-beta-D-Ribonucleoside Using the Vorbruggen Glycosylation. [Link]

-

Semantic Scholar. A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. [Link]

-

PubMed. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. [Link]

-

ResearchGate. Synthetic steps toward the key Vorbrüggen N-glycosylation reaction.... [Link]

-

Chemistry LibreTexts. 10.5: N-glycosidic Bonds. [Link]

Sources

- 1. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

- 4. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]

- 5. Vorbrüggen Glycosylation [drugfuture.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Multifaceted Role of the 1-O-Acetyl Group in Modern Glycosylation Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the intricate landscape of carbohydrate chemistry, the synthesis of glycosides demands precise control over the reactivity of numerous hydroxyl groups.[1] The formation of the glycosidic bond, the cornerstone of oligosaccharides and glycoconjugates, is a pivotal challenge where stereochemical outcome is paramount.[2] Among the arsenal of tools available to the synthetic chemist, the acetyl (Ac) group, particularly when situated at the anomeric (C-1) position, serves a variety of critical functions far beyond simple protection. This guide provides a detailed analysis of the 1-O-acetyl group's function in glycosylation, exploring its role as a stable and versatile precursor to highly reactive glycosyl donors, its profound influence on stereocontrol through neighboring group participation, and its ability to modulate donor reactivity, a concept central to advanced oligosaccharide synthesis.

The Anomeric Acetate: A Stable Precursor for Glycosyl Donor Activation

While not typically a leaving group itself in major glycosylation reactions, the 1-O-acetylated sugar is a highly stable, crystalline, and easily handled precursor for the in situ or staged generation of more reactive glycosyl donors. Its stability allows for purification and long-term storage, a practical advantage over more labile intermediates.

Gateway to Classical Glycosylation: The Koenigs-Knorr and Helferich Methods

The most traditional application of a 1-O-acetyl sugar is as a starting material for the synthesis of glycosyl halides. First demonstrated by Koenigs and Knorr, treating a per-acetylated sugar, such as penta-O-acetyl-β-D-glucose, with HBr in acetic acid efficiently generates the corresponding acetobromoglucose.[3] This glycosyl bromide is a reactive glycosyl donor used in the classic Koenigs-Knorr reaction , where a promoter, typically a silver or mercury salt, facilitates the displacement of the bromide by a glycosyl acceptor (an alcohol).[4][5][6]

The Helferich modification offers a more direct route, employing the 1-O-acetyl sugar itself as the glycosyl donor.[7][8] In this method, a Lewis acid, such as BF₃·OEt₂ or SnCl₄, promotes the glycosylation reaction, activating the anomeric position for nucleophilic attack by the acceptor.[7][8][9][10] This approach avoids the isolation of the often-unstable glycosyl halide intermediate.

Conversion to Other Modern Donors

The versatility of the anomeric acetate extends to its conversion into other powerful glycosyl donors. For instance, selective deacetylation at the anomeric position yields a 1-hydroxyl sugar (a hemiacetal), which is the immediate precursor for generating highly reactive trichloroacetimidate donors via reaction with trichloroacetonitrile under basic conditions.[11] These donors are widely used in modern synthesis due to their high reactivity and the stereochemical control they can afford.

The Core Function: Stereochemical Control via Neighboring Group Participation

Perhaps the most critical function of an acetyl group in glycosylation chemistry arises when it is positioned at C-2, adjacent to the anomeric center. This strategic placement provides powerful stereochemical control through a mechanism known as neighboring group participation (NGP) or anchimeric assistance.[4][12][13][14][15]

The Acyloxonium Ion Mechanism

When a glycosyl donor with a C-2 acetyl group is activated, the departure of the anomeric leaving group is internally assisted by the carbonyl oxygen of the adjacent acetyl moiety.[14][16] This participation leads to the formation of a rigid, bicyclic dioxolenium ion (an acyloxonium ion) intermediate.[16][17]

This key intermediate has two profound consequences:

-

Stabilization: The acyloxonium ion is significantly more stable than a transient, open-chain oxocarbenium ion.

-

Stereodirection: The bicyclic structure completely shields one face of the pyranose ring. Consequently, the incoming glycosyl acceptor can only attack the anomeric carbon from the opposite, unhindered face.[16]

This SN2-like attack on the acyloxonium ion results in an inversion of configuration relative to the intermediate, reliably producing a 1,2-trans glycosidic linkage.[13][14][15] For a glucose-type donor (where the C-2 substituent is equatorial), this exclusively yields the β-glycoside. For a mannose-type donor (axial C-2 substituent), this results in the α-glycoside. This predictable stereoselectivity is a cornerstone of oligosaccharide synthesis.[16]

In contrast, donors with a non-participating group at C-2, such as a benzyl ether, do not form this stabilizing intermediate. They typically react via a more SN1-like mechanism involving a planar oxocarbenium ion, which can be attacked from either face, often leading to a mixture of α and β anomers.[4][16]

Diagram: Mechanism of 1,2-trans Stereocontrol

Caption: Mechanism of 1,2-trans stereocontrol via an acyloxonium intermediate.

The Orthoester: A Potential Side Product and Intermediate

A common consequence of using C-2 acyl participating groups is the formation of a 1,2-orthoester.[16][18] This can occur if the glycosyl acceptor attacks the carbonyl carbon of the acyloxonium ion instead of the anomeric carbon. While often an undesired side product, orthoesters can sometimes be converted into the desired 1,2-trans glycoside under acidic conditions, suggesting they can also be intermediates on the reaction pathway.[18][19]

Modulating Reactivity: The "Armed" vs. "Disarmed" Principle

Protecting groups do not merely protect; they profoundly influence the electronic properties and thus the reactivity of the glycosyl donor.[1][16] Acetyl groups are strongly electron-withdrawing, which destabilizes the positive charge that develops at the anomeric center during activation.[1] This electronic effect "disarms" the glycosyl donor, making it less reactive.

Conversely, electron-donating protecting groups, such as benzyl ethers, "arm" the donor by stabilizing the positive charge, thereby increasing its reactivity. This armed/disarmed concept is a powerful principle for designing sophisticated, multi-step syntheses.

| Protecting Group at C-2 | Electronic Effect | Donor Reactivity | Common Stereochemical Outcome |

| Acetyl (OAc) | Electron-withdrawing | Disarmed (Less Reactive) | 1,2-trans (via NGP)[13][14] |